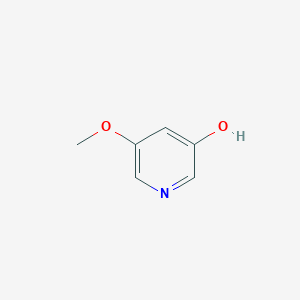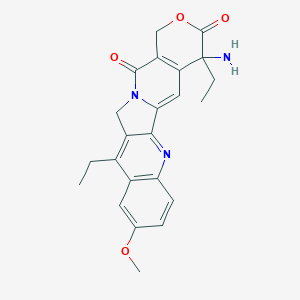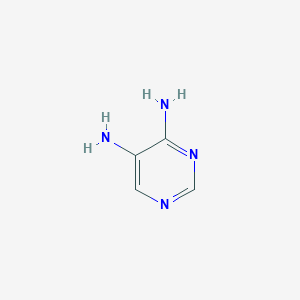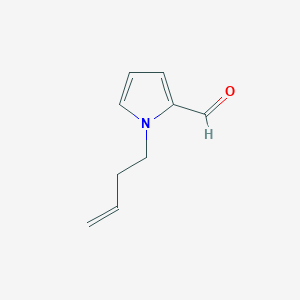
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds This compound is characterized by a pyrrole ring substituted with a butenyl group at the nitrogen atom and an aldehyde group at the second carbon atom
Métodos De Preparación
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-butenylamine with 2-formylpyrrole under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized catalysts to improve yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo substitution reactions, where the double bond can react with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of biological processes and pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular functions.
Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be used in the production of specialty chemicals, polymers, and other materials with desirable properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butenyl group may also participate in interactions with other molecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be compared with other similar compounds, such as:
1-(3-Butenyl)-1H-pyrrole:
1-(3-Butenyl)-2-pyrrolidinone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and reactivity.
1-(3-Butenyl)-1H-pyrrole-2-methanol:
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Propiedades
Número CAS |
135192-15-3 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
Clave InChI |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
SMILES canónico |
C=CCCN1C=CC=C1C=O |
Sinónimos |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


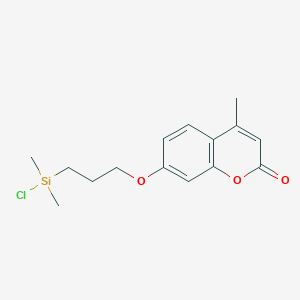
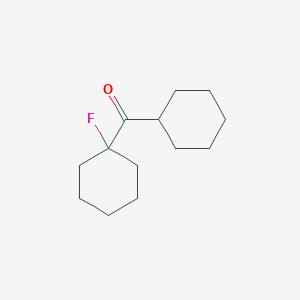

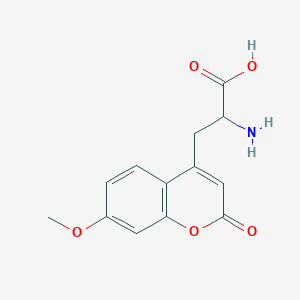
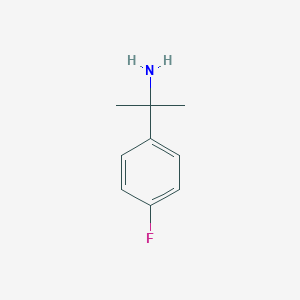
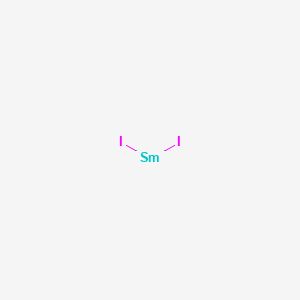
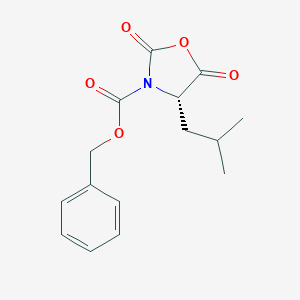

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
